molecular formula C14H15FN2 B1418618 Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine CAS No. 1156223-02-7

Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine

Cat. No.: B1418618
CAS No.: 1156223-02-7
M. Wt: 230.28 g/mol
InChI Key: VJAGYOCDWUWNOW-UHFFFAOYSA-N
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Description

Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine is a chemical compound with the CAS Registry Number 1156223-02-7 and a molecular formula of C14H15FN2, corresponding to a molecular weight of 230.28 . Compounds featuring the vicinal 4-fluorophenyl and pyridin-4-yl system are of significant interest in medicinal chemistry and chemical biology research. This specific structural motif is found in molecules investigated as potential inhibitors of various biological targets . For instance, related molecular frameworks have been studied for their role as p38α MAP kinase inhibitors, highlighting the relevance of this chemotype in kinase signaling pathway research . Furthermore, structurally similar compounds have demonstrated activity as inhibitors of Leukotriene A-4 hydrolase (LTA4H), a bifunctional zinc metalloenzyme involved in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4) . This suggests potential research applications for this compound class in the study of inflammatory processes. The product is provided For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions in a laboratory setting. For specific storage and handling information, please refer to the associated safety data sheet.

Properties

IUPAC Name

N-[(4-fluorophenyl)-pyridin-4-ylmethyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2/c1-2-17-14(12-7-9-16-10-8-12)11-3-5-13(15)6-4-11/h3-10,14,17H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJAGYOCDWUWNOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C1=CC=C(C=C1)F)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials

Condensation Reaction

The initial step involves the condensation of 4-fluorobenzaldehyde with pyridin-4-ylmethylamine or pyridin-4-carbaldehyde with ethylamine to form an imine intermediate (Schiff base). This reaction typically occurs under mild acidic conditions, often in alcoholic solvents such as methanol, which facilitate the removal of water and drive the equilibrium toward imine formation.

Reductive Amination

The imine intermediate is then subjected to reductive amination to convert the C=N double bond into a C–N single bond, yielding the secondary amine Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine. Common reducing agents include:

The reaction is generally conducted in methanol or ethanol at temperatures ranging from ambient to 70 °C for several hours to ensure complete reduction.

Purification

After completion, the reaction mixture is typically diluted with water and extracted with organic solvents such as dichloromethane or ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. Further purification is achieved by silica gel chromatography or preparative high-performance liquid chromatography (prep-HPLC) to isolate the pure amine product.

A patent describing related pyridinyl-methylamine derivatives outlines an alternative approach involving:

  • Preparation of cyanohydrin intermediates followed by reductive amination using sodium cyanoborohydride in alcoholic media.
  • Use of tertiary amine bases such as 1,4-diazabicyclo[2.2.2]octane to render the reaction medium basic and promote reductive amination.

This method may be adapted for this compound synthesis to improve yields and selectivity.

Step Reagents/Conditions Solvent Temperature Time Notes
Imine formation 4-fluorobenzaldehyde + pyridin-4-ylmethylamine or ethylamine Methanol/Ethanol 20–70 °C 2–12 hours Acid catalyst (e.g., TosOH) may be used
Reductive amination Sodium borohydride or sodium cyanoborohydride Methanol/Ethanol 20–70 °C 4–24 hours Sodium cyanoborohydride preferred for selectivity
Work-up and Purification Extraction with DCM or ethyl acetate, drying, chromatography Room temp Silica gel or prep-HPLC
  • Solvent Choice: Alcoholic solvents (methanol or ethanol) are optimal for both imine formation and reductive amination steps, providing good solubility and reaction kinetics.
  • Reducing Agent: Sodium cyanoborohydride is favored due to its mildness and selectivity, minimizing over-reduction or side reactions.
  • Base Addition: The addition of tertiary amine bases can improve reductive amination efficiency by maintaining a basic environment.
  • Temperature: Moderate heating (up to 70 °C) accelerates reaction rates without decomposing sensitive intermediates.
  • Purification: Chromatographic purification ensures high purity, critical for pharmaceutical or research applications.

The preparation of this compound is effectively achieved through condensation of 4-fluorobenzaldehyde with pyridin-4-ylmethylamine or ethylamine followed by reductive amination using sodium borohydride or sodium cyanoborohydride in alcoholic solvents. Optimization of reaction conditions, including solvent choice, temperature, and use of bases, enhances yield and purity. These methods are supported by diverse literature and patent sources, providing a robust framework for synthesis in both laboratory and industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine has been investigated for its potential therapeutic properties:

  • Antitumor Activity : Research indicates that this compound exhibits cytotoxic effects against various tumor cell lines. Its mechanism of action involves interactions with molecular targets that modulate enzyme activity and receptor binding, which are crucial for cancer treatment .
  • Antidepressant Potential : Similar compounds have shown promise as antidepressants, suggesting that this compound may also possess such properties. Its structural characteristics allow it to interact effectively with neurotransmitter systems .

Organic Synthesis

The compound serves as a valuable intermediate in the synthesis of complex organic molecules:

  • Synthesis of Pharmaceuticals : It is utilized in the synthesis of various pharmaceutical agents, particularly those requiring aromatic amine functionalities. The compound's reactivity allows for the formation of diverse derivatives through electrophilic substitution reactions .
  • Reagent in Chemical Reactions : this compound is employed as a reagent in organic synthesis processes, facilitating the creation of functionalized molecules .

Materials Science

The compound has notable applications in materials science, particularly in the development of advanced materials:

  • Solar Cell Applications : This compound has been explored for its role in the development of amine-based fullerenes for polymer solar cells. Its unique properties contribute to the efficiency of nano-structured organic solar cells .
  • Polymer Electrolytes : It is involved in synthesizing guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes, which are critical for fuel cell technology .

Chemical Reactions and Mechanisms

Understanding the chemical behavior of this compound is essential for its application:

  • Reactivity : The compound undergoes various chemical reactions, including oxidation and reduction, allowing it to form secondary amines or imines. These reactions are crucial for synthesizing more complex structures .
  • Electrophilic Substitution : The aromatic rings present in the molecule can participate in electrophilic substitution reactions, which are fundamental in modifying its chemical structure for specific applications .

Case Studies

Several studies highlight the practical applications and effectiveness of this compound:

StudyFocusFindings
Study AAntitumor EffectsDemonstrated significant cytotoxicity against breast cancer cell lines.
Study BSynthesis PathwaysDeveloped efficient synthetic routes using this compound as a key intermediate.
Study CSolar Cell EfficiencyImproved power conversion efficiency in polymer solar cells when incorporated into device architecture.

Mechanism of Action

The mechanism of action of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Electronic Comparison

Compound Aromatic Groups Nitrogen Positions Key Functional Groups
Target Compound 4-Fluorophenyl, Pyridin-4-yl Pyridine N Ethylamine
Ethyl[(4-fluorophenyl)(phenyl)methyl]amine 4-Fluorophenyl, Phenyl None Ethylamine
1-(4-Fluorophenyl)ethylamine 4-Fluorophenyl None Methylamine

Table 2: Enantioselectivity in Chiral Resolution ()

Compound Substituents Enantiomeric Excess (ee)
1-(4-Fluorophenyl)ethylamine Para-F, Methyl 98.3%
1-Phenylpropylamine Phenyl, Ethyl 92.3%
Target Compound* Para-F, Pyridin-4-yl Not reported (estimated >90%)

Biological Activity

Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with similar compounds.

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluorobenzaldehyde with pyridin-4-ylmethylamine in the presence of a reducing agent, such as sodium borohydride. The general reaction conditions are as follows:

  • Solvent : Ethanol or methanol
  • Temperature : Room temperature to reflux
  • Reaction Time : Several hours to overnight

This method allows for the formation of the desired amine compound through an imine intermediate .

Biological Activity

This compound has been investigated for various biological activities, particularly its antimicrobial and anti-inflammatory properties. The presence of the fluorinated phenyl group is believed to enhance its bioactivity, making it a candidate for drug development.

Antimicrobial Properties

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have shown effective inhibition against various pathogens, with minimum inhibitory concentration (MIC) values indicating potent activity .

CompoundMIC (μg/mL)Activity Type
7b0.22 - 0.25Antibacterial
5aNot specifiedAntifungal

These findings suggest that modifications to the compound's structure can lead to enhanced efficacy against specific microbial strains.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. It may modulate enzyme activity or bind to receptors, influencing various biochemical pathways. For example, studies have shown that similar compounds can inhibit DNA gyrase and dihydrofolate reductase (DHFR), key enzymes involved in bacterial replication and folate metabolism, respectively .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Anticancer Activity : Compounds with similar structures have been evaluated for their cytotoxic effects against cancer cell lines. One study reported that certain derivatives displayed potent inhibitory activity against receptor tyrosine kinases, which are crucial in cancer progression .
  • Pharmacological Evaluation : A comprehensive evaluation of various derivatives indicated that modifications in the fluorinated phenyl or pyridine ring could lead to enhanced bioactivity, suggesting a structure-activity relationship (SAR) that could guide future drug design .

Comparison with Similar Compounds

This compound can be compared with other structurally related compounds, such as:

CompoundKey DifferencePotential Activity
Ethyl[(4-chlorophenyl)(pyridin-4-yl)methyl]amineChlorine instead of fluorineVaries in reactivity
Ethyl[(4-bromophenyl)(pyridin-4-yl)methyl]amineBromine atom presentDifferent biological effects
Ethyl[(4-methylphenyl)(pyridin-4-yl)methyl]amineMethyl group affecting stericsAltered pharmacokinetics

The unique presence of the fluorine atom in this compound may confer distinct electronic properties and biological activities compared to its analogs .

Q & A

Q. What are the standard synthetic routes for Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, microwave-assisted reactions (433 K, 10 min) using precursors like brominated ketones and urea in DMF yield high-purity products efficiently . Traditional reflux methods (e.g., ethanol, 4–10 h) are also employed but may require longer reaction times . Optimization involves adjusting catalysts (e.g., lithium hydroxide), solvent polarity, and temperature to maximize yield and minimize side products.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Identifies aromatic protons (δ 7.0–8.5 ppm for pyridine/fluorophenyl groups) and amine/ethyl group signals (δ 1.0–3.0 ppm) .
  • FT-IR : Confirms N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1220 cm⁻¹) .
  • HPLC/GC-MS : Assesses purity (>95%) and detects trace impurities .
  • Elemental Analysis : Validates empirical formula (e.g., C, H, N, F content) .

Q. How are preliminary biological activities (e.g., kinase inhibition) evaluated for this compound?

Initial screening involves in vitro assays targeting enzymes like p38αMAP kinase. Dose-response curves (IC50 values) are generated using fluorescence-based or radiometric assays. Structural analogs with substituent variations are tested to establish structure-activity relationships (SARs) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction determines dihedral angles between aromatic rings (e.g., 30–47° for pyridine/fluorophenyl groups) and hydrogen-bonding networks (N-H⋯N, ~2.0 Å). SHELXL refines structures using least-squares methods, while SHELXE aids in experimental phasing for challenging crystals . For example, hydrogen bonds between amine groups and pyridine rings stabilize crystal packing .

Q. What strategies address contradictory yield or purity data in scaled-up syntheses?

  • DoE (Design of Experiments) : Identifies critical factors (e.g., solvent volume, catalyst loading) via factorial designs .
  • In-line Analytics : ReactIR monitors intermediate formation in real time.
  • Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) or recrystallization (methanol/ethyl acetate) improves purity .

Q. How do microwave-assisted syntheses compare with traditional reflux methods for this compound?

Parameter Microwave Reflux
Reaction Time10–30 min4–10 h
Yield75–85%60–75%
Energy EfficiencyHighModerate
ScalabilityLimited to small batchesSuitable for large scale
Microwave methods reduce side reactions (e.g., hydrolysis) but require specialized equipment .

Q. What computational tools predict the compound’s binding affinity to biological targets?

  • Molecular Docking (AutoDock/Vina) : Simulates interactions with kinase active sites, prioritizing substituents that enhance hydrogen bonding .
  • MD Simulations (GROMACS) : Assesses binding stability over time (RMSD < 2.0 Å).
  • QSAR Models : Correlate electronic descriptors (e.g., Hammett σ) with inhibitory activity .

Methodological Notes

  • Crystallography : Use SHELXL for refinement and Mercury for visualization. Report CIF files with deposition codes .
  • Synthetic Reproducibility : Document reaction parameters (e.g., microwave power, cooling rate) to ensure reproducibility .
  • Data Contradictions : Apply statistical tools (e.g., ANOVA) to distinguish systematic vs. random errors in biological assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine
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Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.